molecular formula C17H20FNO4 B2379323 Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-62-5

Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2379323
CAS No.: 2034606-62-5
M. Wt: 321.348
InChI Key: KEQIYCOMEVFSIZ-UHFFFAOYSA-N
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Description

Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a useful research compound. Its molecular formula is C17H20FNO4 and its molecular weight is 321.348. The purity is usually 95%.
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Scientific Research Applications

Dipeptide Synthons

  • Methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a similar compound, is used in peptide synthesis as a dipeptide building block. This application was demonstrated in the successful preparation of a nonapeptide analog of Trichovirin I 1B, an antibiotic (Suter et al., 2000).

Regioselective Cycloaddition

  • Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates are obtained through regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones. This process yields a mixture of two diastereoisomers, indicating potential for creating structurally diverse compounds (Molchanov & Tran, 2013).

Electrophilic Amination

  • The compound 1-oxa-2-azaspiro[2.5]octane, related to the subject compound, reacts with various C-H acids, demonstrating potential for creating a diverse range of chemical derivatives. These reactions include the introduction of a 1-hydroxycyclohexylamino group at the acidic position and several stabilization reactions of the intermediate 2 (Andreae et al., 1992).

Iodination Reactions

  • Methyl 1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates react with iodinating agents to form iodinated products. These reactions provide a pathway for introducing iodine into various chemical structures, which can be significant in synthetic chemistry (Molchanov et al., 2003).

Synthesis of Brain Imaging Agents

  • The synthesis of potential metabolites of brain imaging agents using related spiro compounds shows the relevance of these chemical structures in developing diagnostic tools (Andersen et al., 1997).

Reductive Cleavage and Transformations

  • The treatment of methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to cleavage and formation of bi- or tricyclic lactams or lactones. This illustrates the compound's potential in synthesizing complex molecular structures (Molchanov et al., 2016).

Properties

IUPAC Name

methyl 6-[2-(4-fluorophenoxy)acetyl]-6-azaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4/c1-22-16(21)14-10-17(14)6-8-19(9-7-17)15(20)11-23-13-4-2-12(18)3-5-13/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQIYCOMEVFSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)COC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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